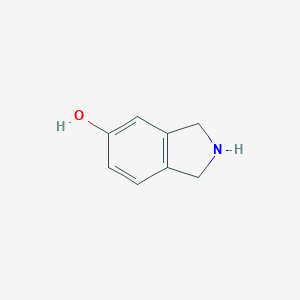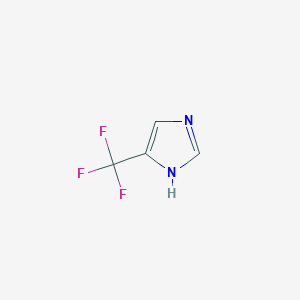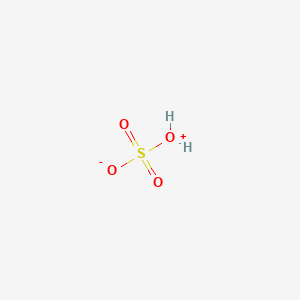
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a polar aprotic solvent that has been used to dissolve a variety of compounds, including metal salts, organometallic compounds, and other polar compounds. HMPA has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research.
Mécanisme D'action
The mechanism of action of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- is not fully understood. It is believed that Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with polar compounds, which makes it an effective solvent for dissolving polar compounds. In addition, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- can act as a ligand for metal catalysts, which can enhance the reactivity of the catalyst.
Biochemical and Physiological Effects:
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been shown to have some biochemical and physiological effects. It has been shown to affect the activity of enzymes, including cholinesterase and acetylcholinesterase. It has also been shown to affect the function of ion channels, including the potassium channel and the calcium channel. Additionally, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been shown to affect the structure and stability of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has several advantages as a solvent for lab experiments. It is a polar aprotic solvent, which makes it an effective solvent for dissolving polar compounds. It has a high boiling point, which makes it an effective solvent for reactions that require high temperatures. Additionally, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has a low viscosity, which makes it an effective solvent for reactions that require stirring. However, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- also has some limitations. It is toxic and can cause skin irritation. It is also hygroscopic, which means it can absorb water from the air, which can affect the purity of the product.
Orientations Futures
There are several future directions for research on Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-. One potential direction is to investigate the mechanism of action of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in more detail. Another potential direction is to investigate the effect of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- on the structure and stability of proteins in more detail. Additionally, research could be conducted to develop new applications for Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in catalysis and organic synthesis. Finally, research could be conducted to develop new polar aprotic solvents that have similar properties to Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- but are less toxic and have fewer limitations.
Conclusion:
In conclusion, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- is a polar aprotic solvent that has been widely used in scientific research. It has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research. Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has several advantages as a solvent for lab experiments, but it also has some limitations. Future research on Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- could focus on investigating its mechanism of action, its effect on the structure and stability of proteins, and developing new applications for Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in catalysis and organic synthesis.
Méthodes De Synthèse
The synthesis of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- can be achieved through several methods. One of the most commonly used methods is the reaction between N-methylpiperazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction produces Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- as a yellow crystalline solid. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been widely used in scientific research as a polar aprotic solvent. It has been used to dissolve a variety of compounds, including metal salts, organometallic compounds, and other polar compounds. Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research. In organic synthesis, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a solvent for reactions that require high temperatures or strong bases. It has also been used as a reagent in several reactions, including the Mitsunobu reaction and the Stille reaction. In catalysis, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a ligand for several metal catalysts, including palladium and platinum. In biochemical research, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a solvent for peptide synthesis and as a reagent for protein modification.
Propriétés
Numéro CAS |
17183-43-6 |
|---|---|
Formule moléculaire |
C19H22N4O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H22N4O4/c1-21-8-10-22(11-9-21)13-15-12-16(4-7-18(15)24)20-19(25)14-2-5-17(6-3-14)23(26)27/h2-7,12,24H,8-11,13H2,1H3,(H,20,25) |
Clé InChI |
XPZJSNCMERDPCW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Autres numéros CAS |
17183-43-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)





![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)